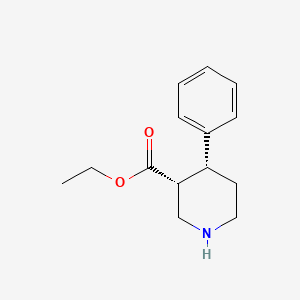

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate

描述

属性

IUPAC Name |

ethyl (3R,4R)-4-phenylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-15-9-8-12(13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKESSUGZTMZMJU-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CNCC[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659190 | |

| Record name | Ethyl (3R,4R)-4-phenylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749192-64-1 | |

| Record name | Ethyl (3R,4R)-4-phenylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization and Reduction Strategy

One common synthetic approach involves:

- Starting from a precursor such as a substituted cinnamaldehyde or cinnamyl derivative.

- Reaction with nucleophilic species (e.g., phenylsilane) to form an imine intermediate.

- Cyclization promoted by an iron complex catalyst that facilitates imine formation and reduction, yielding a piperidinone intermediate.

- Subsequent reduction of the piperidinone to the piperidine ring with the desired stereochemistry.

Industrial Production Considerations

Industrial synthesis focuses on:

- Optimizing yields and purity through controlled hydrogenation, cyclization, and amination reactions.

- Use of heterogeneous catalysts like Adams catalyst (platinum oxide) or palladium hydroxide under pressurized hydrogen to achieve efficient reductions.

- Multi-step processes that balance cost, scalability, and environmental concerns.

- Resolution or asymmetric synthesis steps to ensure the pharmacologically active stereoisomer is obtained.

Reaction Types Involved

| Reaction Type | Description | Common Reagents/Catalysts |

|---|---|---|

| Cyclization | Formation of the piperidine ring via intramolecular nucleophilic attack or annulation | Iron complexes, Pd(OH)2/H2, Co(III)-salen |

| Reduction | Conversion of keto or imine intermediates to amines or piperidines | Lithium aluminum hydride, sodium borohydride, hydrogen with Pt or Pd catalysts |

| Substitution | Introduction of functional groups such as nitriles or esters | Sodium cyanide, alkyl halides |

| Esterification | Formation of ethyl esters from carboxylic acids | Acid catalysis (e.g., H2SO4), ethanol |

| Hydrolytic Kinetic Resolution | Enantioselective resolution of racemic epoxides to chiral intermediates | Co(III)-salen catalysts |

Detailed Research Findings and Data Summary

化学反应分析

Types of Reactions

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Medicinal Chemistry

The compound's structural similarity to existing drugs positions it as a candidate for further exploration in several therapeutic areas:

- Analgesic Properties : Research indicates that derivatives of piperidine often exhibit analgesic effects. For instance, studies have shown that compounds related to (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate can interact with opioid receptors (μ, δ, and κ), which are critical for pain modulation .

- Antidepressant Potential : The compound may also have applications in treating mood disorders. Its ability to interact with serotonin and norepinephrine pathways suggests potential antidepressant activity.

- Anticonvulsant Activity : Given its interaction with central nervous system receptors, there is potential for this compound to serve as an anticonvulsant agent.

Biological Research

Piperidine derivatives like this compound are frequently utilized in biological research due to their pharmacological properties:

- Opioid Receptor Studies : The compound's affinity for opioid receptors makes it valuable for studies aimed at understanding pain mechanisms and developing new analgesics. Research has indicated that modifications to the piperidine structure can enhance selectivity and potency at these receptors .

- Behavioral Studies : Animal models have been employed to assess the behavioral effects of compounds similar to this compound. For example, selective κ-opioid receptor antagonists have shown promise in reducing anxiety and depression-like behaviors in rodent models .

Synthetic Intermediate

In synthetic chemistry, this compound serves as a valuable intermediate for creating more complex molecules:

- Synthesis of Complex Molecules : The compound can be used as a building block in the synthesis of various pharmaceuticals. Its reactivity allows for the introduction of diverse functional groups through standard organic reactions such as oxidation, reduction, and substitution .

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Cyclization | Phenylsilane | High |

| Reduction | Lithium aluminum hydride (LiAlH4) | Moderate |

| Substitution | Halogens and nucleophiles | Variable |

作用机制

The mechanism of action of (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, related piperidine derivatives often act on the central nervous system by modulating neurotransmitter activity. This modulation can involve binding to receptors or inhibiting enzymes involved in neurotransmitter synthesis or degradation.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate with analogous piperidine derivatives, focusing on structural variations, synthesis, physicochemical properties, and functional implications.

Substituent Effects: Ester Groups and Aromatic Rings

Key Observations :

- Aromatic Substituents : The phenyl group enhances rigidity and π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets. In contrast, benzyl or 4-chlorophenyl groups (e.g., in ) introduce steric bulk or electron-withdrawing effects, altering reactivity .

- Functional Groups : Hydroxyl or oxo groups (e.g., ) increase polarity and hydrogen-bonding capacity, impacting solubility and pharmacokinetics .

生物活性

(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate is a compound with notable potential in medicinal chemistry due to its structural similarities to various biologically active molecules, particularly in the realm of central nervous system (CNS) pharmacology. Its unique stereochemistry influences its interactions with biological targets, making it a subject of interest in drug development and therapeutic applications.

The compound is characterized by:

- Chemical Formula : C16H21NO2

- Molecular Weight : 259.35 g/mol

- Stereochemistry : The (3R,4R) configuration is crucial for its biological activity, affecting receptor binding and efficacy.

This compound interacts with various receptors in the CNS. This interaction is primarily mediated through:

- Opioid Receptors : It has been shown to exhibit affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors, similar to other piperidine derivatives.

- Antagonistic Activity : Some studies suggest that modifications of the piperidine ring can enhance antagonistic properties at these receptors, which may lead to applications in pain management and addiction treatment.

Analgesic Properties

Research indicates that compounds with a piperidine structure can possess significant analgesic effects. For instance:

- In comparative studies, related compounds have demonstrated ED50 values ranging from 0.0048 mg/kg to 2 mg/kg in animal models, indicating potent analgesic activity .

Anticonvulsant Effects

Piperidine derivatives are also investigated for their anticonvulsant properties. Studies have shown that certain analogs can effectively inhibit seizures in various models, suggesting potential therapeutic applications for epilepsy .

Anticancer Potential

Recent findings indicate that piperidine derivatives may exhibit anticancer activity. For example, a derivative similar to this compound demonstrated cytotoxic effects against specific tumor cell lines, suggesting a role in cancer therapy .

Case Studies and Research Findings

常见问题

Q. What are the recommended synthetic routes for preparing (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate with high enantiomeric purity?

Methodological Answer: The synthesis of enantiomerically pure this compound typically involves stereoselective catalytic methods or chiral resolution. For example:

- Asymmetric hydrogenation : Use chiral catalysts (e.g., Ru-BINAP complexes) to reduce imine intermediates derived from piperidine precursors .

- Chiral auxiliary approaches : Introduce tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to stabilize intermediates, as seen in related piperidine-3-carboxylate syntheses .

- Resolution via diastereomeric salts : Separate enantiomers using chiral acids (e.g., tartaric acid) .

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?

Methodological Answer:

- NMR spectroscopy : Compare coupling constants (e.g., ) and NOE effects to validate the cis-relationship of the 3R,4R substituents. For example, axial-equatorial proton interactions in piperidine rings provide distinct splitting patterns .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar methyl piperidine carboxylates .

- Chiral HPLC : Use columns like Chiralpak IA/IB to separate enantiomers and confirm purity (>99% ee) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Acid-base extraction : Convert the free base to a hydrochloride salt (e.g., using HCl in diethyl ether) for precipitation and recrystallization .

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol to separate polar byproducts .

- Crystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences of diastereomers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

Methodological Answer:

- Functional group modifications : Introduce hydroxyl or fluorophenyl groups on the piperidine ring or side chain to assess impact on target binding. For example, fluorination at the 4-position enhances metabolic stability, as seen in analogs like ethyl 4-(4-fluorophenyl)piperidine carboxylates .

- Stereochemical variations : Compare (3R,4R) vs. (3S,4S) configurations to determine enantiomer-specific activity, leveraging synthetic routes from related piperidine derivatives .

- In vitro assays : Test analogs against DAT/SERT/NET transporters using radioligand displacement assays, following protocols for hydroxypiperidine derivatives .

Q. What strategies resolve contradictions between computational predictions and experimental data in the physicochemical properties of this compound?

Methodological Answer:

- Multi-model validation : Cross-check computational predictions (e.g., LogP, pKa) using software like ACD/Labs, MarvinSuite, and experimental measurements (e.g., shake-flask LogP, potentiometric titration) .

- Dynamic NMR studies : Investigate conformational flexibility in solution if static computational models fail to match experimental H NMR coupling constants .

- Crystallographic refinement : Reconcile discrepancies in dipole moments or hydrogen-bonding patterns by comparing X-ray structures with DFT-optimized geometries .

Q. How to design experiments to investigate the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Monitor CYP450-mediated oxidation using NADPH cofactors .

- Isotope labeling : Synthesize C or H analogs to track metabolic pathways and identify major Phase I/II metabolites .

- Pharmacokinetic profiling : Administer the compound intravenously/orally to rodents and measure plasma/tissue concentrations over time, aligning with protocols for piperidine-based neuroactive agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。